molecular formula C20H24N2O4 B3468628 1-[(4-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3468628
M. Wt: 356.4 g/mol
InChI Key: BZTXKWWWRDFNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines. It is also known as MPMP or 1-(4-methoxyphenoxy)-4-(2-methoxyphenyl)piperazine. MPMP is a potent and selective serotonin 5-HT1A receptor agonist that has been extensively studied for its potential therapeutic applications in various disorders.

Mechanism of Action

MPMP acts as a potent and selective agonist of the serotonin 5-HT1A receptor. It has been shown to enhance the release of serotonin in the brain, which is believed to contribute to its anxiolytic and antidepressant effects. MPMP has also been shown to have partial agonist activity at dopamine D2 receptors, which may contribute to its potential antipsychotic effects.
Biochemical and physiological effects:
MPMP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has been shown to enhance the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. MPMP has also been shown to have partial agonist activity at dopamine D2 receptors, which may contribute to its potential antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPMP in lab experiments is its potent and selective agonist activity at the serotonin 5-HT1A receptor, which allows for the study of the receptor's function in various disorders. However, a limitation of using MPMP in lab experiments is its potential off-target effects at dopamine D2 receptors, which may complicate the interpretation of results.

Future Directions

1. Further studies are needed to investigate the potential therapeutic applications of MPMP in various disorders.
2. Studies are needed to investigate the potential side effects of MPMP in animal models and humans.
3. The development of more selective agonists of the serotonin 5-HT1A receptor may provide a better understanding of the receptor's function in various disorders.
4. The use of MPMP in combination with other drugs may provide a more effective treatment for various disorders.

Scientific Research Applications

MPMP has been studied extensively for its potential therapeutic applications in various disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. MPMP has also been studied for its potential antipsychotic effects in animal models.

properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-24-16-7-9-17(10-8-16)26-15-20(23)22-13-11-21(12-14-22)18-5-3-4-6-19(18)25-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTXKWWWRDFNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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